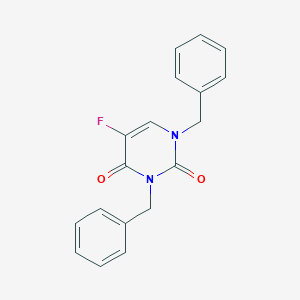

1,3-Dibenzyl-5-fluorouracil

Descripción general

Descripción

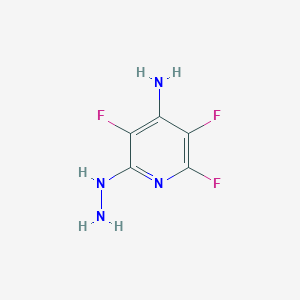

1,3-Dibenzyl-5-fluorouracil, also known as this compound, is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la diferenciación de osteoclastos

OCI-101 se ha identificado como un nuevo inhibidor de la osteoclastogénesis . Los osteoclastos son células clínicamente importantes que reabsorben la matriz ósea, y la destrucción ósea acelerada por los osteoclastos está estrechamente relacionada con el desarrollo de enfermedades óseas metabólicas . La formación de osteoclastos multinucleados se reduce mediante el tratamiento con OCI-101 de forma dependiente de la dosis .

Tratamiento de enfermedades óseas metabólicas

OCI-101 se ha demostrado que es un buen candidato a fármaco para tratar enfermedades óseas metabólicas . Estas enfermedades se caracterizan por una destrucción ósea acelerada por los osteoclastos, como la osteoporosis posmenopáusica y la osteoartritis .

Prevención de la pérdida ósea inducida por la ovariectomía

OCI-101 se ha demostrado que previene la pérdida ósea inducida por la ovariectomía al suprimir la diferenciación de osteoclastos en ratones . Esto sugiere su posible uso en el tratamiento de afecciones relacionadas con la pérdida ósea.

Regulación de la remodelación ósea

El hueso se mantiene continuamente mediante el proceso de remodelación ósea a través de las acciones equilibradas de los osteoclastos que reabsorben hueso y los osteoblastos que forman hueso . OCI-101 juega un papel clave en este proceso al inhibir la actividad de resorción ósea excesiva de los osteoclastos y la diferenciación de los osteoclastos

Mecanismo De Acción

Target of Action

1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, primarily targets osteoclasts (OCs) . Osteoclasts are clinically important cells that resorb bone matrix . Accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases .

Mode of Action

OCI-101 acts as an inhibitor of osteoclastogenesis . It reduces the formation of multinucleated osteoclasts in a dose-dependent manner . OCI-101 inhibits the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways .

Biochemical Pathways

The biochemical pathways affected by OCI-101 involve the receptor activator of NF-κB ligand and M-CSF signaling pathways . These pathways are crucial for osteoclast differentiation, also known as osteoclastogenesis . By downregulating these pathways, OCI-101 inhibits osteoclastogenesis .

Pharmacokinetics

Its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice suggests that it has good bioavailability .

Result of Action

The primary result of OCI-101 action is the prevention of bone loss. It achieves this by suppressing osteoclast differentiation . This makes OCI-101 a potential drug candidate for treating metabolic bone diseases .

Action Environment

The action of OCI-101 can be influenced by various environmental factors. For instance, in the context of ovariectomy-induced bone loss, OCI-101 has been shown to be effective in preventing bone loss by suppressing osteoclast differentiation . .

Análisis Bioquímico

Biochemical Properties

1,3-Dibenzyl-5-fluorouracil interacts with various biomolecules, including the receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF). It inhibits the expression of osteoclast markers by downregulating these signaling pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits the formation of multinucleated osteoclasts in a dose-dependent manner . This compound also influences cell function by downregulating the RANKL and M-CSF signaling pathways, which are crucial for osteoclast differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules. It inhibits the expression of osteoclast markers by downregulating the RANKL and M-CSF signaling pathways . This results in the suppression of osteoclast differentiation, thereby preventing bone loss .

Temporal Effects in Laboratory Settings

The effects of this compound on osteoclast differentiation have been observed over time in laboratory settings. The formation of multinucleated osteoclasts is reduced by treatment with this compound in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation .

Propiedades

IUPAC Name |

1,3-dibenzyl-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRHSLFHSJNNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325048 | |

| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75500-02-6 | |

| Record name | NSC408345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

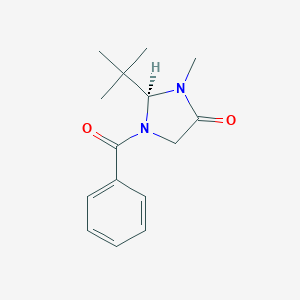

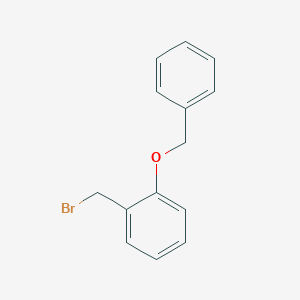

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

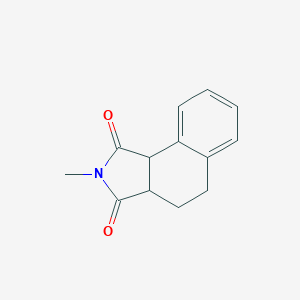

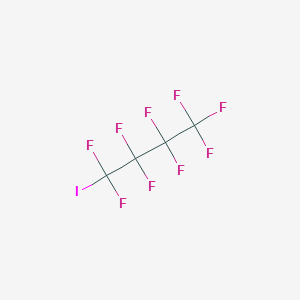

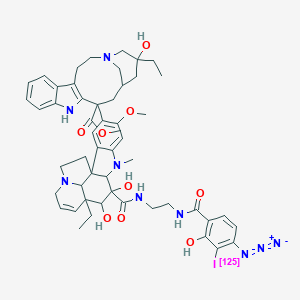

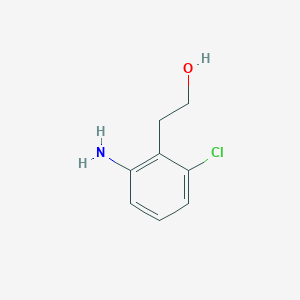

Feasible Synthetic Routes

Q1: How does 1,3-dibenzyl-5-fluorouracil (OCI-101) interact with cellular pathways to inhibit osteoclast differentiation?

A1: OCI-101 inhibits osteoclast differentiation by downregulating two key signaling pathways: receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways []. These pathways play crucial roles in the formation and activity of osteoclasts, cells responsible for bone resorption. By suppressing these pathways, OCI-101 effectively reduces the expression of osteoclast-specific markers, ultimately hindering the differentiation process.

Q2: What evidence suggests that this compound (OCI-101) might be a potential therapeutic agent for metabolic bone diseases?

A2: The study demonstrated that OCI-101 effectively prevents bone loss in a mouse model of osteoporosis induced by ovariectomy []. This finding, coupled with its inhibitory effects on osteoclast differentiation, suggests that OCI-101 could be a promising candidate for further investigation as a potential treatment for metabolic bone diseases characterized by excessive bone resorption.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.